molecular formula C11H5Cl2F3N2O B1629489 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 41933-32-8

4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No. B1629489
CAS RN: 41933-32-8
M. Wt: 309.07 g/mol
InChI Key: WVDKLQRXAMTHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, also known as DCFPyL, is a small molecule radiotracer used in positron emission tomography (PET) imaging for the detection of prostate cancer. This compound has shown promising results in preclinical and clinical studies, making it a potential candidate for non-invasive imaging of prostate cancer.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves binding to PSMA, which is a type II transmembrane protein that is expressed on the surface of prostate cancer cells. Once 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one binds to PSMA, it is internalized into the cell, where it emits positrons that can be detected by PET imaging.
Biochemical and Physiological Effects:
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has been shown to have minimal biochemical and physiological effects in preclinical and clinical studies. This compound has a half-life of approximately 2 hours, which allows for sufficient imaging time without causing any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is its high affinity and specificity for PSMA, which makes it an ideal radiotracer for the detection and staging of prostate cancer. Additionally, 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has minimal biochemical and physiological effects, making it safe for use in humans. However, one limitation of 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is its short half-life, which may limit its use in certain imaging applications.

Future Directions

There are several future directions for the use of 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one in PET imaging of prostate cancer. One potential application is the use of 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one for the detection of recurrent prostate cancer after initial treatment. Additionally, 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one may be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to improve the accuracy of prostate cancer detection and staging. Finally, the development of new PSMA-targeted radiotracers, such as 18F-4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, may further improve the sensitivity and specificity of PET imaging for prostate cancer.

Scientific Research Applications

4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has been extensively studied for its potential use in PET imaging of prostate cancer. In preclinical studies, 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has shown high affinity and specificity for prostate-specific membrane antigen (PSMA), a protein that is overexpressed in prostate cancer cells. This makes 4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one an ideal radiotracer for the detection and staging of prostate cancer.

properties

IUPAC Name

4,5-dichloro-2-[2-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-7-5-17-18(10(19)9(7)13)8-4-2-1-3-6(8)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDKLQRXAMTHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614611
Record name 4,5-Dichloro-2-[2-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

CAS RN

41933-32-8
Record name 4,5-Dichloro-2-[2-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4,5-Dichloro-2-(2-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.